11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine is a polycyclic aromatic compound characterized by its unique dibenzazocine structure. It possesses the molecular formula and a molecular weight of approximately 205.25 g/mol. This compound features a complex arrangement of carbon and nitrogen atoms that contribute to its distinct chemical properties and potential biological activities. The structure includes two fused benzene rings and an azine component, which is significant for its reactivity and interaction with biological systems .
The chemical behavior of 11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine can be influenced by various factors including the presence of functional groups and reaction conditions. Typical reactions may include:
These reactions are essential for modifying the compound for specific applications in research and medicine.
Research indicates that 11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine exhibits notable biological activities, particularly in the field of medicinal chemistry. Its structural similarity to other bioactive compounds suggests potential pharmacological effects, including:
Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.
The synthesis of 11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine typically involves multi-step organic reactions. Common methods include:
These methods are essential for producing the compound in sufficient purity for research and application.
11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine has potential applications in several fields:
Interaction studies involving 11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine focus on its binding affinities with various biological targets. These studies include:
These studies are vital for determining the practical applications of this compound in medicine.
Several compounds share structural similarities with 11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5,6-Dihydro-dibenz[b,f]azocine | Saturated form; less reactive than didehydro form | |
| Dibenz[a,c]azepine | Contains a nitrogen atom in a different position; varied biological activity | |
| Phenothiazine | Known for antipsychotic properties; different heteroatom presence |
The uniqueness of 11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine lies in its specific arrangement of double bonds and nitrogen atom placement within a polycyclic framework. This configuration may influence its reactivity and biological interactions differently compared to structurally similar compounds .
The structural elucidation of 11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine is fundamental for understanding its chemical reactivity, spectroscopic behavior, and potential biological activity. This section systematically dissects the molecule’s architecture, bonding, and the analytical methods employed for its characterization.
11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine is defined by a tricyclic framework incorporating two fused benzene rings and a central azocine (eight-membered nitrogen-containing) ring. The molecular formula is C$${15}$$H$${11}$$N, with a calculated molecular weight of 205.25 g/mol. The IUPAC name, 2-azatricyclo[10.4.0.0$$^4,9$$]hexadeca-1(16),4,6,8,12,14-hexaen-10-yne, reflects the presence of multiple conjugated double bonds and a nitrogen atom embedded within the tricyclic system. The structure is further characterized by a C≡C triple bond, which imparts rigidity and planarity to the molecule, and an imine-type nitrogen at the bridgehead position.
The two-dimensional structure of the molecule, as depicted in major chemical databases, reveals the following connectivity: the azocine ring is fused at the 5,6- and 11,12-positions of the benzene rings, with the nitrogen atom occupying the 2-position of the tricyclic system. The presence of the triple bond between carbons 10 and 11 is a distinguishing feature, contributing to the molecule’s electronic properties.
Below is a schematic representation of the 2D structure:
/\ / \ | | /-N----\ | | | | \ / \----/Note: For a high-resolution, publication-quality image, refer to PubChem CID 90065417.
The molecule exhibits extensive conjugation across the benzene and azocine rings, with alternating single and double bonds facilitating electron delocalization. The nitrogen atom, being sp$$^2$$-hybridized, participates in the conjugated system, further stabilizing the tricyclic framework. The triple bond introduces a region of high electron density and linear geometry, which is critical for the compound’s reactivity, especially in cycloaddition reactions and as a precursor for functionalization.
The bond lengths and angles, as inferred from computational models and related crystallographic studies, indicate typical aromatic C–C bond distances (~1.39 Å) within the benzene rings, elongated C–N bonds (~1.42–1.47 Å) at the bridgehead, and a characteristic C≡C bond length (~1.20 Å). The overall geometry is slightly puckered due to the strain imposed by the eight-membered ring, but the system retains a high degree of planarity.
The structural features of 11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine have been elucidated using a suite of spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques provide complementary insights into the electronic environment, functional groups, and molecular integrity.
Proton ($$^1$$H) and carbon ($$^{13}$$C) NMR spectra are instrumental in confirming the structure and assessing the electronic distribution within the molecule. The $$^{13}$$C NMR spectrum, recorded in DMSO-d$$_6$$ at 75 MHz, displays characteristic signals corresponding to the aromatic carbons, the sp-hybridized carbons of the triple bond, and the bridgehead nitrogen environment. Notably, the chemical shift at δ 90.9 ppm is indicative of the sp-hybridized carbon adjacent to the nitrogen atom, while aromatic carbons resonate between δ 109.8 and 121.1 ppm. The methylene group attached to the nitrogen appears at δ 48.3 ppm, confirming the partial saturation at the 5,6-positions.
The $$^1$$H NMR spectrum reveals aromatic proton resonances in the δ 7.0–8.0 ppm range, consistent with the presence of two benzene rings. The absence of signals in the aliphatic region, except for the methylene protons, further supports the proposed structure.
The IR spectrum of 11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine is marked by a strong absorption band near 2200 cm$$^{-1}$$, characteristic of the C≡C stretching vibration of the alkyne group. Additional absorptions in the 1600–1500 cm$$^{-1}$$ region correspond to aromatic C=C stretches, while weaker bands near 1200 cm$$^{-1}$$ are attributable to C–N stretching vibrations. The lack of significant absorption in the 3300–3400 cm$$^{-1}$$ region suggests the absence of N–H stretching, consistent with the imine-type nitrogen.
High-resolution mass spectrometry (HRMS) confirms the molecular weight of the compound, with the observed [M+H]$$^+$$ ion at m/z 206.096, in excellent agreement with the calculated value for C$${15}$$H$${11}$$N. The fragmentation pattern further supports the integrity of the tricyclic core, with major fragments corresponding to loss of small neutral molecules and cleavage at the azocine ring.
Note: For interactive visualization, refer to PubChem CID 90065417.
The dibenzazocine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting diverse biological activities. 11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine is closely related to other members of this family, such as 5,6-dihydrodibenz[b,f]azocine and the hydrochloride salt of the title compound.
5,6-Dihydrodibenz[b,f]azocine (C$${15}$$H$${13}$$N) differs from the title compound by the absence of the C≡C triple bond, resulting in a fully saturated azocine ring at the 5,6-positions. This structural variation leads to subtle differences in bond angles, planarity, and electronic distribution. The hydrochloride salt of 11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine (C$${15}$$H$${12}$$ClN) introduces a protonation at the nitrogen site, which can significantly alter the molecule’s solubility, basicity, and spectroscopic properties.
The presence or absence of the triple bond and the state of nitrogen protonation are readily discernible in the IR and NMR spectra. For example, the triple bond in the title compound manifests as a sharp IR absorption near 2200 cm$$^{-1}$$, absent in the fully saturated analogue. The protonation of nitrogen in the hydrochloride salt shifts the NMR signals downfield and introduces new resonances corresponding to the N–H proton.
Tylophorinicine, a natural alkaloid, shares the dibenzazocine core but is further functionalized with additional substituents and stereochemical complexity. The structural comparison underscores the synthetic utility of 11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine as a precursor for the construction of more elaborate natural product analogues.
Traditional synthetic routes to 11,12-didehydro-5,6-dihydrodibenz[b,f]azocine often rely on intramolecular cyclization reactions initiated by thermally or base-promoted condensations. A notable example involves the aza-Claisen rearrangement as a key step to construct the azocine core. In one approach, N-allyl-substituted anilines undergo rearrangement to form intermediates that are subsequently alkylated with 2-bromobenzyl bromides [3]. The resulting precursors undergo intramolecular Heck cyclization under palladium catalysis, yielding dibenzo[b,f]azocines in 72–79% yields [3].
This method’s efficacy depends on precise control of steric and electronic effects. For instance, electron-withdrawing substituents on the aromatic rings lower the reaction temperature required for cyclization, as observed in the synthesis of trifluoromethyl-substituted derivatives [2]. However, scalability remains a challenge due to the multi-step nature of these protocols and the need for high dilution conditions to favor cyclization over polymerization.
Oxidative ring-expansion strategies have emerged as versatile tools for accessing medium-sized heterocycles. A prominent method involves the use of hypervalent iodine reagents such as iodobenzene diacetate (PIDA) to mediate the expansion of smaller rings into azocines. For example, tetrahydroisoquinoline derivatives treated with PIDA undergo oxidative ring-opening followed by recombination to form eight-membered azocine frameworks [3].
Recent work has demonstrated the utility of microwave-assisted conditions to enhance reaction efficiency. In one study, precursors derived from 5-bromouracils were subjected to microwave irradiation at 170°C with palladium acetate and Xantphos, achieving cyclization yields of up to 52% [2]. The table below summarizes optimized conditions for oxidative ring-expansion:
| Entry | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | PIDA, CH₃CN | 25 | 68 |
| 2 | Pd(OAc)₂, Xantphos | 170 (MW) | 52 |
| 3 | PIFA, Toluene | 110 | 45 |
These methods highlight the role of oxidants in stabilizing reactive intermediates during ring expansion [3].
Palladium-catalyzed reductive aminocarbonylation has been leveraged to construct the dibenzazocine skeleton through simultaneous carbon–nitrogen and carbon–carbon bond formation. A three-step process developed by Listratova and Voskressensky involves:
Optimization studies revealed that toluene as a solvent and temperatures of 170°C under microwave conditions maximized yields (52%) while minimizing side reactions [2]. Substrates with electron-withdrawing groups (e.g., trifluoromethyl) required milder conditions (135°C), underscoring the method’s adaptability to diverse substitution patterns [2].
Iodine(III) reagents such as PIDA and PIFA enable direct oxidative cyclization of acyclic precursors into azocines. A representative protocol involves treating N-propargylamides with PIDA in acetonitrile, inducing a 7-endo cyclization to form azocino[4,3-b]indoles in 43% yield [3]. The reaction proceeds via iodonium ion intermediates that facilitate C–N bond formation while maintaining the integrity of the alkyne moiety.
Key advantages of this approach include:
The thermodynamic properties of 11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine reveal a compound with distinct physicochemical characteristics that influence its stability and solubility behavior. The base compound exhibits a molecular weight of 205.25 g/mol with the molecular formula C₁₅H₁₁N, while the hydrochloride salt form has a molecular weight of 241.72 g/mol (C₁₅H₁₂ClN) [1] [2]. The compound demonstrates a moderate lipophilicity with an XLogP3 value of 3, indicating balanced hydrophobic and hydrophilic properties [2].
The structural rigidity of 11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine is evidenced by its zero rotatable bond count, reflecting the constrained tricyclic framework with an embedded alkyne functionality [2]. This rigid structure contributes significantly to its thermal stability and reactivity patterns. The compound contains one hydrogen bond donor and one hydrogen bond acceptor, both associated with the nitrogen atom in the azocine ring system [2].
Table 1: Physicochemical Properties of 11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine
| Property | Value | Source Citation |
|---|---|---|
| Molecular Weight (base) | 205.25 g/mol | [1] [2] |
| Molecular Weight (HCl salt) | 241.72 g/mol | [2] [3] |
| Molecular Formula (base) | C₁₅H₁₁N | [1] [2] |
| Molecular Formula (HCl salt) | C₁₅H₁₂ClN | [2] [3] |
| XLogP3 | 3 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 0 | [2] |
| Exact Mass (base) | 205.089149355 Da | [2] |
| Physical Form (base) | White to Yellow Solid | [4] |
| Physical Form (HCl salt) | Solid | [3] |
| Storage Temperature | Inert atmosphere, 2-8°C / -20°C | [3] |
| Purity (commercial) | 93-98% | [4] [5] |
The solubility profile of 11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine demonstrates significant variations depending on the solvent system and chemical form. The base compound is insoluble in water, consistent with other simple dibenzodiazocine derivatives [6]. However, the compound shows good solubility in organic solvents including methanol, ethanol, acetone, and DMSO [7] [6]. The hydrochloride salt form exhibits enhanced aqueous solubility compared to the base compound, making it more suitable for biological applications [2].
Table 2: Solubility Profile of 11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine
| Solvent/Condition | Solubility | Notes | Source Citation |
|---|---|---|---|
| Water | Insoluble | Simple dibenzodiazocines not water soluble | [6] |
| DMSO | Soluble (15 mg/mL, clear) | For related dibenzazepine compounds | [8] |
| Acetone | Soluble | For related azocine derivatives | [7] |
| Ethanol | Soluble | For related azocine derivatives | [7] |
| Methanol | Soluble | Used in photochemical studies | [6] |
| Aqueous solutions (as HCl salt) | Enhanced | HCl salt improves aqueous solubility | [2] |
| Organic solvents (base compound) | Good | Base form soluble in organic media |
The reactivity profile of 11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine under various chemical conditions demonstrates the compound's versatile synthetic utility and potential degradation pathways. Under reductive conditions, the compound undergoes several important transformations. Hydrogenation reactions using metal catalysts such as palladium on carbon with hydrogen gas can reduce the double bonds in the molecule to saturated bonds [10]. The compound is susceptible to reduction with metal hydrides, particularly lithium aluminum hydride and diisobutylaluminum hydride, which can facilitate ring expansion reactions leading to secondary amine formation [11] [12].
The reductive ring-expansion reaction represents a particularly significant transformation pathway. When treated with diisobutylaluminum hydride, related cyclic oximes undergo ring expansion to form corresponding cyclic secondary amines [11]. This reaction proceeds through a mechanism that differs from traditional Beckmann rearrangements, as it provides a single product regardless of the oxime geometry, making it synthetically valuable for constructing dibenzazocine frameworks [11].
Under oxidative conditions, 11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine exhibits distinct reactivity patterns. The compound can undergo halogenation reactions with chlorine or bromine, leading to halogen addition to the aromatic rings or other reactive sites [10]. Oxidative degradation studies using manganese(III) complexes in acidic sulfate media reveal that the compound undergoes oxidative degradation to form substituted acridine derivatives with the same substituents as the original dibenzazocine [13].
Table 3: Reactivity Profile Under Oxidative and Reductive Conditions
| Reaction Type | Conditions | Products/Effects | Source Citation |
|---|---|---|---|
| Hydrogenation | Metal catalyst (Pd/C) + H₂ gas | Saturated bonds from double bonds | [10] |
| Halogenation | Chlorine or bromine addition | Halogen addition to aromatic rings | [10] |
| Acylation | Acyl chlorides or anhydrides | Formation of amides | [10] |
| Nucleophilic Substitution | With suitable leaving groups | New functional group incorporation | [10] |
| Grignard Reaction | Organomagnesium compounds | C-C bond formation | [10] |
| Oxidation | Various oxidizing agents | Selective oxidation of functional groups | [10] |
| Reduction | Metal hydrides (LiAlH₄, DIBALH) | Ring expansion, secondary amines | [11] [12] |
| Ring-opening Reactions | Strained/reactive rings | Ring-opened products | [10] |
| Photochemical Reactions | UV light (365 nm, 430 nm) | E/Z isomerization | [6] |
| Thermal Isomerization | Elevated temperature (90°C) | Bowl inversion, equilibrium mixtures | [14] |
The photochemical reactivity of dibenzazocine derivatives reveals important stability considerations. Under UV irradiation at 365 nm and 430 nm, these compounds undergo E/Z isomerization processes [6]. The thermal half-life of these isomers varies significantly with substituent patterns, ranging from approximately 2 hours to over 20 hours at room temperature [6]. This photochemical behavior is crucial for understanding the compound's stability under ambient lighting conditions.
The degradation pathways of 11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine encompass multiple mechanisms that depend on environmental conditions, pH, temperature, and the presence of oxidizing or reducing agents. Understanding these pathways is essential for developing appropriate stabilization strategies and predicting the compound's behavior under various storage and application conditions.
Oxidative degradation represents one of the most significant decomposition pathways. When exposed to manganese(III) complexes in acidic media, the compound undergoes rapid degradation to form acridine derivatives and radical dimers [13]. The reaction follows pseudo-first-order kinetics with rate constants dependent on the manganese(III) concentration and pH. The radical products formed during this degradation are unstable in aqueous solution and subsequently transform to non-radical dimers in slower secondary steps [13].
Photochemical degradation occurs under UV irradiation and is highly pH-dependent. Studies on related aminophenoxazinone compounds demonstrate that degradation rates are significantly enhanced at pH values of 11-13, where complete conversion can occur within 90 minutes [15]. The primary degradation products include benzaldehyde and para-nitroaniline fragments, indicating cleavage of the aromatic system [15]. At lower pH values, the degradation rate decreases substantially, with only trace amounts of decomposition products detected below pH 7 [15].
Table 4: Degradation Pathways and Environmental Stability
| Degradation Type | Conditions | Primary Products | Stability | Source Citation |
|---|---|---|---|---|
| Oxidative (Mn(III) complexes) | Mn(III) sulfate, acidic media | Acridine derivatives, radical dimers | Unstable - rapid degradation | [13] |
| Photochemical UV degradation | UV irradiation, various pH | Benzaldehyde, p-nitroaniline fragments | pH dependent - faster at pH 11-13 | [15] |
| Thermal decomposition | High temperature (>200°C) | Ring-opened products, rearrangements | Moderate stability up to 200°C | [16] [14] |
| Hydrolytic degradation | Aqueous media, extended time | Hydrolysis products | Slow hydrolysis in neutral water | [17] |
| Basic conditions | pH ≥ 11, aqueous solution | Fragmentation products | Poor stability, 35% degraded in 90 min | [15] [17] |
| Acidic conditions | Strong acid conditions | Protonated species, slower degradation | Enhanced stability in acidic conditions | [17] [18] |
Thermal degradation pathways become significant at elevated temperatures. The compound demonstrates moderate thermal stability up to approximately 200°C, beyond which rapid degradation and molecular rearrangement occur [16] [14]. At temperatures around 90°C, bowl inversion processes become prominent, leading to equilibrium mixtures of different configurational isomers [14]. These thermal isomerization processes have activation barriers of approximately 124-130 kJ/mol, indicating substantial energy requirements for configurational changes [14].
The development of effective stabilization techniques is crucial for maintaining the integrity of 11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine during storage and handling. Salt formation with hydrochloric acid represents one of the most effective stabilization methods, providing enhanced aqueous solubility and improved stability through protonation [2] [3]. The hydrochloride salt form is typically stored under inert atmosphere conditions at low temperatures (2-8°C or -20°C) to prevent oxidative degradation [3] [4].
Table 5: Stabilization Techniques and Preservation Methods
| Stabilization Method | Mechanism | Conditions | Effectiveness | Source Citation |
|---|---|---|---|---|
| Salt Formation (HCl) | Enhanced solubility and protonation | Formation with hydrochloric acid | High - improves aqueous stability | [2] [3] |
| Inert Atmosphere Storage | Prevention of oxidative degradation | Nitrogen or argon atmosphere | High - prevents air oxidation | [3] [4] |
| Low Temperature Storage | Reduced thermal motion and reactions | 2-8°C or -20°C storage | High - extends shelf life significantly | [3] [4] |
| pH Control (Acidic) | Protonation increases stability | pH < 7, preferably pH 2-4 | Moderate to high - pH dependent | [17] [18] |
| Complexation with Macrocycles | Host-guest interactions provide protection | Cucurbituril or cyclodextrin inclusion | High - demonstrated for related compounds | [17] |
| Crystalline Form Maintenance | Ordered structure prevents degradation | Controlled crystallization conditions | Moderate - structure dependent | [19] [20] |
| Light Protection | Prevention of photochemical degradation | Amber containers, dark storage | High - prevents photodegradation | [6] [21] |
| Desiccant Storage | Moisture removal prevents hydrolysis | Silica gel or molecular sieves | Moderate - reduces hydrolytic processes | [22] |
Inert atmosphere storage under nitrogen or argon effectively prevents air oxidation, which represents a major degradation pathway for the compound [3] [4]. Low temperature storage significantly extends the shelf life by reducing the rates of thermal decomposition and isomerization processes [3] [4]. The combination of these storage conditions with light protection using amber containers provides comprehensive stability enhancement [6] [21].
Advanced stabilization approaches include complexation with macrocyclic hosts such as cucurbiturils or cyclodextrins. These host-guest interactions provide molecular-level protection against degradation while potentially modulating the compound's pKa and solubility properties [17]. pH control represents another critical stabilization strategy, with acidic conditions (pH < 7) providing enhanced stability compared to neutral or basic environments [17] [18].
Table 6: Thermal Stability Profile
| Temperature Range | Stability | Half-life | Notes | Source Citation |
|---|---|---|---|---|
| Room Temperature (20-25°C) | Stable for extended periods | Months to years | Recommended storage conditions | [3] [4] |
| Moderate Heat (25-100°C) | Gradual isomerization possible | Days to weeks | Suitable for synthetic operations | [6] |
| Elevated Temperature (100-200°C) | Moderate stability, slow degradation | Hours to days | Caution required for extended heating | [19] [14] |
| High Temperature (>200°C) | Rapid degradation and rearrangement | Minutes to hours | Avoid prolonged exposure | [16] [14] |
| Thermal Isomerization Range (90°C) | Bowl inversion occurs (τ₁/₂ = 5-20 h) | 5.30 ± 0.07 hours (parent compound) | Specific for configurational changes | [6] |
| Degradation Onset (>250°C) | Significant decomposition | Minutes | Complete structural breakdown | [23] [24] |